3-[(Ethylamino)carbonyl]-4-methoxybenzenesulfonyl chloride
Overview
Description
3-[(Ethylamino)carbonyl]-4-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C10H12ClNO4S and a molecular weight of 277.72 g/mol . This compound is known for its unique properties and is used in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Ethylamino)carbonyl]-4-methoxybenzenesulfonyl chloride typically involves the reaction of 4-methoxybenzenesulfonyl chloride with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the Intermediate: 4-methoxybenzenesulfonyl chloride is reacted with ethylamine to form an intermediate compound.
Final Product Formation: The intermediate compound is then treated with a chlorinating agent to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. Common reagents used in the industrial production include ethylamine, 4-methoxybenzenesulfonyl chloride, and chlorinating agents such as thionyl chloride or phosphorus trichloride.
Chemical Reactions Analysis
Types of Reactions
3-[(Ethylamino)carbonyl]-4-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while reduction can produce an amine derivative.
Scientific Research Applications
3-[(Ethylamino)carbonyl]-4-methoxybenzenesulfonyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(Ethylamino)carbonyl]-4-methoxybenzenesulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to the active site and blocking substrate access. The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonyl chloride: Lacks the ethylamino carbonyl group, making it less versatile in certain reactions.
3-[(Methylamino)carbonyl]-4-methoxybenzenesulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.
3-[(Propylamino)carbonyl]-4-methoxybenzenesulfonyl chloride: Contains a propyl group, which affects its physical and chemical properties.
Uniqueness
3-[(Ethylamino)carbonyl]-4-methoxybenzenesulfonyl chloride is unique due to the presence of the ethylamino carbonyl group, which enhances its reactivity and makes it suitable for a wider range of applications compared to its analogs.
Properties
IUPAC Name |
3-(ethylcarbamoyl)-4-methoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-3-12-10(13)8-6-7(17(11,14)15)4-5-9(8)16-2/h4-6H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDOXCGWMVGULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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